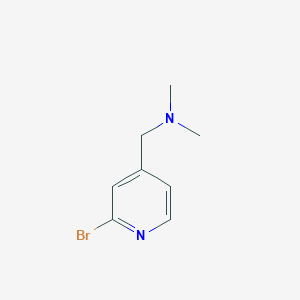
Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate is an organic compound with the molecular formula C9H9BrINO2 It is a derivative of carbamate, featuring bromine and iodine substituents on a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate typically involves multi-step organic reactions. One common method is the halogenation of a methylphenyl carbamate precursor. The process may include:
Iodination: The addition of an iodine atom, often using iodine monochloride (ICl) or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur at the bromine and iodine positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield azido or thiocyanato derivatives, while electrophilic substitution can introduce nitro or sulfonic groups .
Scientific Research Applications
Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and iodine substituents can influence the compound’s reactivity and binding affinity, modulating its biological activity . Pathways involved may include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-Bromo-2-chloro-5-methylphenyl)carbamate
- Methyl (4-Iodo-2-bromo-5-methylphenyl)carbamate
- Methyl (4-Fluoro-2-iodo-5-methylphenyl)carbamate
Uniqueness
Methyl (4-Bromo-2-iodo-5-methylphenyl)carbamate is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. These substituents can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C9H9BrINO2 |
|---|---|
Molecular Weight |
369.98 g/mol |
IUPAC Name |
methyl N-(4-bromo-2-iodo-5-methylphenyl)carbamate |
InChI |
InChI=1S/C9H9BrINO2/c1-5-3-8(12-9(13)14-2)7(11)4-6(5)10/h3-4H,1-2H3,(H,12,13) |
InChI Key |
JUJZRPHDKJFFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)I)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


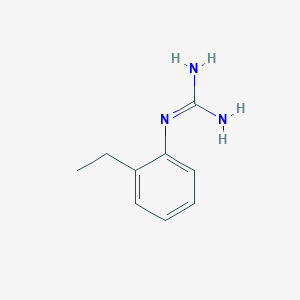
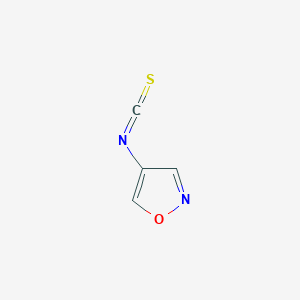
![7-Bromo-2,3,6-trichloropyrido[2,3-b]pyrazine](/img/structure/B13697675.png)
![2-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridine](/img/structure/B13697684.png)
![1-[2-(4-Iodopyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13697690.png)

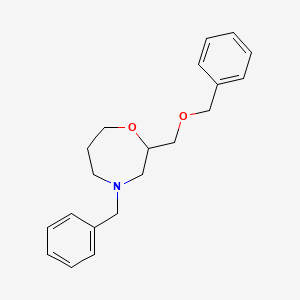
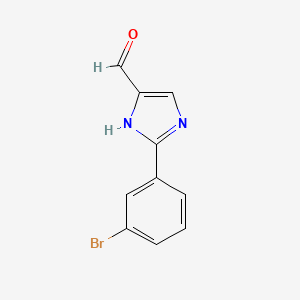
![4-Chloro-6-methyl-1h-imidazo[4,5-c]pyridine](/img/structure/B13697715.png)
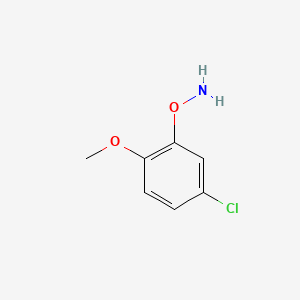
![1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine](/img/structure/B13697721.png)
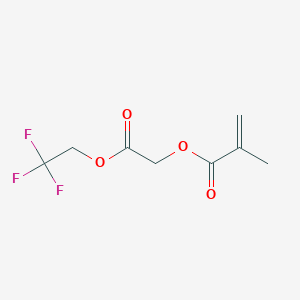
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
